molecular formula C15H14ClFN2O B11148677 2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide

Cat. No.: B11148677
M. Wt: 292.73 g/mol
InChI Key: RRRGBVXZKOUHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-6-fluorophenylacetic acid . This intermediate is then reacted with 4-pyridylethylamine under specific conditions to form the desired acetamide compound. The reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the amide bond.

Chemical Reactions Analysis

2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of aromatic and heterocyclic structures in this compound makes it particularly valuable for certain research and industrial applications.

Properties

Molecular Formula

C15H14ClFN2O

Molecular Weight

292.73 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C15H14ClFN2O/c16-13-2-1-3-14(17)12(13)10-15(20)19-9-6-11-4-7-18-8-5-11/h1-5,7-8H,6,9-10H2,(H,19,20)

InChI Key

RRRGBVXZKOUHPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCCC2=CC=NC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.